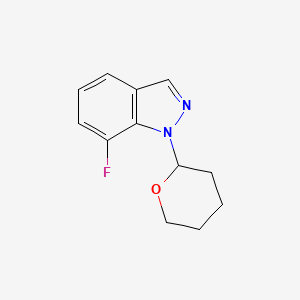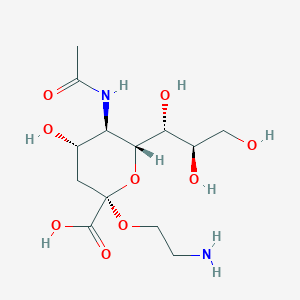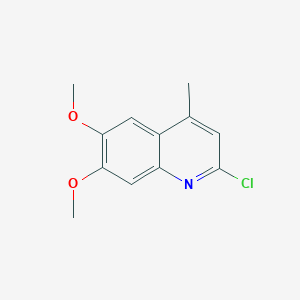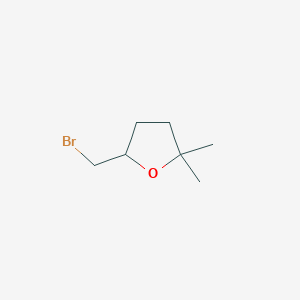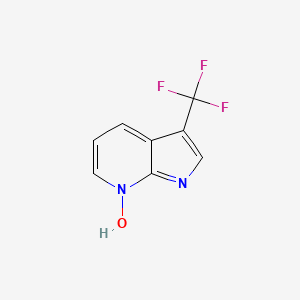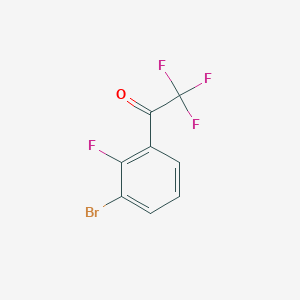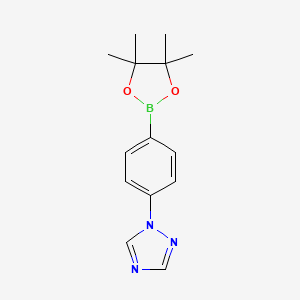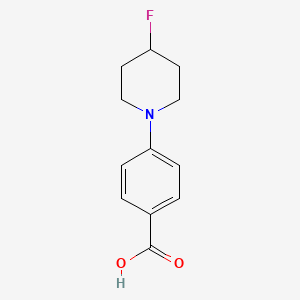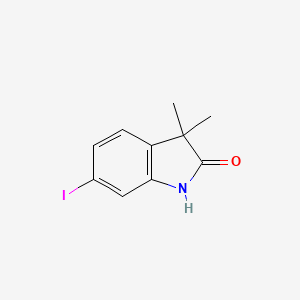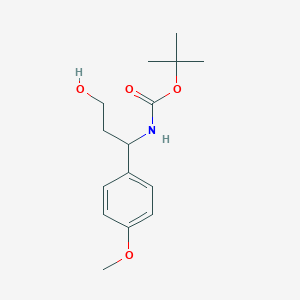![molecular formula C14H20N2O4 B1532680 tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate CAS No. 867353-53-5](/img/structure/B1532680.png)
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate
Descripción general
Descripción
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenylamino group, and an oxopropylcarbamate group. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyaniline and an appropriate acylating agent. The reaction is usually carried out under mild conditions to ensure the stability of the functional groups. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the oxopropylcarbamate can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and amides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in the study of enzyme inhibition and protein labeling.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored as inhibitors of specific enzymes or as drug candidates for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with target proteins, while the carbamate group can form covalent bonds with active site residues. These interactions can lead to the inhibition of enzyme activity or the modification of protein function.
Comparación Con Compuestos Similares
- Tert-butyl 3-(2-aminophenylamino)-3-oxopropylcarbamate
- Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylurea
- Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylthiocarbamate
Comparison:
- Tert-butyl 3-(2-aminophenylamino)-3-oxopropylcarbamate: Similar structure but with an amino group instead of a hydroxy group, leading to different reactivity and biological activity.
- Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylurea: Contains a urea group instead of a carbamate, which can affect its stability and reactivity.
- Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylthiocarbamate: Contains a thiocarbamate group, which can introduce sulfur-based reactivity and potential biological activity.
Conclusion
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Further exploration of its properties and applications can lead to new discoveries and advancements in various fields.
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-hydroxyanilino)-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-9-8-12(18)16-10-6-4-5-7-11(10)17/h4-7,17H,8-9H2,1-3H3,(H,15,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYJQNDTZAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)
